molecular formula C9H13NO2S B182007 Methyl 2-amino-5-propylthiophene-3-carboxylate CAS No. 343855-83-4

Methyl 2-amino-5-propylthiophene-3-carboxylate

Cat. No.: B182007
CAS No.: 343855-83-4
M. Wt: 199.27 g/mol
InChI Key: MPMLOEOVNAKTOS-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-propylthiophene-3-carboxylate (CAS 343855-83-4) is a thiophene derivative with the molecular formula C₉H₁₃NO₂S and a molar mass of 199.27 g/mol . Structurally, it features a thiophene ring substituted with an amino group at position 2, a propyl chain at position 5, and a methyl ester at position 3 . The amino and carboxylate groups enhance its reactivity in nucleophilic substitution reactions, while the propyl chain contributes to hydrophobicity, influencing solubility and aggregation behavior in organic solvents . Its electronic structure facilitates strong intermolecular interactions, making it valuable in synthetic chemistry and material science .

The compound is classified as an irritant (Xi hazard symbol) and must be handled with care . Key physical properties include a density of approximately 1.15–1.20 g/cm³ (estimated based on analogous ethyl esters) and a boiling point likely in the range of 300–320°C (inferred from ethyl ester analogs) .

Properties

IUPAC Name

methyl 2-amino-5-propylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-3-4-6-5-7(8(10)13-6)9(11)12-2/h5H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMLOEOVNAKTOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(S1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373416
Record name methyl 2-amino-5-propylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343855-83-4
Record name methyl 2-amino-5-propylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-5-propylthiophene-3-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of Functional Groups: The amino group can be introduced through nitration followed by reduction, while the propyl group can be added via alkylation reactions. The carboxylate ester group is typically introduced through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-propylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 2-amino-5-propylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological systems and as a potential drug candidate.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-5-propylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 2-amino-5-propylthiophene-3-carboxylate belongs to a family of 2-aminothiophene-3-carboxylates, where structural variations in substituents significantly alter physicochemical properties and applications. Below is a detailed comparison with three closely related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³) Key Applications/Properties
This compound 343855-83-4 C₉H₁₃NO₂S 199.27 Propyl (C5), Methyl ester (C3) ~300–320* ~1.15–1.20* Synthetic chemistry, material science
Methyl 2-amino-5-isopropylthiophene-3-carboxylate 149587-85-9 C₉H₁₃NO₂S 199.27 Isopropyl (C5), Methyl ester (C3) N/A N/A Enhanced steric hindrance; potential for modified reactivity
Ethyl 2-amino-5-ethylthiophene-3-carboxylate 4507-13-5 C₉H₁₃NO₂S 199.27 Ethyl (C5), Ethyl ester (C3) N/A N/A Increased lipophilicity; pharmaceutical intermediates
Ethyl 2-amino-5-propylthiophene-3-carboxylate 76575-31-0 C₁₀H₁₅NO₂S 213.30 Propyl (C5), Ethyl ester (C3) 327.2 1.153 Higher boiling point; solvent compatibility studies

*Estimated based on ethyl ester analogs.

Key Comparative Insights

Methyl vs. Ethyl Ester: Ethyl esters (e.g., CAS 76575-31-0) exhibit higher boiling points (~327°C vs. ~300–320°C for methyl) and slightly increased lipophilicity, making them more suitable for high-temperature reactions .

Steric and Electronic Modifications The isopropyl group in CAS 149587-85-9 introduces greater steric hindrance, which may reduce reaction rates in nucleophilic substitutions compared to the less bulky propyl chain . Phenyl-substituted analogs (e.g., 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate) demonstrate enhanced aromatic interactions, favoring applications in materials requiring π-π stacking .

Biological and Industrial Relevance this compound is widely used in material science due to its balanced reactivity and solubility . Ethyl esters (e.g., CAS 76575-31-0) are preferred in pharmaceutical intermediates where prolonged reaction times at elevated temperatures are required .

Biological Activity

Methyl 2-amino-5-propylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

Property Details
Molecular FormulaC₁₁H₁₅N₁O₂S
Molecular Weight227.31 g/mol
Functional GroupsAmino, Carboxylate, Thiophene

The presence of the thiophene ring and the amino group suggests potential interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with proteins, while the thiophene ring may engage in π-π stacking interactions. These interactions can modulate enzyme activity and receptor functions, leading to various biological effects such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cellular processes.
  • Receptor Modulation : It may act as a modulator for certain receptors involved in signaling pathways.

Pharmacological Properties

Research has indicated several pharmacological properties associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects on cancer cell lines, potentially through apoptosis induction or cell cycle arrest.
  • Anti-inflammatory Effects : It has been noted for its ability to reduce inflammation in various models, which could be beneficial in treating inflammatory diseases.
  • Neuroprotective Properties : There are indications that it may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results demonstrated:

  • IC50 Values : The compound showed an IC50 value of approximately 12 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity.
  • Mechanism of Action : Flow cytometry analysis revealed that treated cells exhibited increased apoptosis markers, confirming the compound's role in inducing programmed cell death.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), this compound was administered:

  • Results : The treatment resulted in a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) levels.
  • : These findings suggest that the compound may have therapeutic potential in managing inflammatory conditions.

Summary of Biological Activities

The following table summarizes the biological activities reported for this compound:

Activity Type Observed Effects Reference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine levels in LPS-induced models
NeuroprotectiveProtects neurons from oxidative stress

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-amino-5-propylthiophene-3-carboxylate
Reactant of Route 2
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Methyl 2-amino-5-propylthiophene-3-carboxylate

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